molecular formula C5H11ClO B8479985 Sec-butoxymethyl chloride

Sec-butoxymethyl chloride

Cat. No.: B8479985
M. Wt: 122.59 g/mol
InChI Key: VGEKCOXUPSVHEB-UHFFFAOYSA-N
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Description

Sec-butoxymethyl chloride (C₅H₁₁ClO) is a chlorinated ether derivative characterized by a sec-butoxy group (-O-CH(CH₂CH₃)₂) attached to a methylene chloride moiety. It serves as a versatile alkylating agent in organic synthesis, particularly for introducing the sec-butoxymethyl group into target molecules. For instance, the synthesis of BBMF via hafnium-containing catalysts achieved yields up to 63%, demonstrating its utility in biomass valorization . Spectroscopic data (¹³C-NMR, IR) for sec-butoxymethyl-containing derivatives further confirm the stability and reactivity of the sec-butoxymethyl group in diverse reaction environments .

Properties

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

2-(chloromethoxy)butane

InChI

InChI=1S/C5H11ClO/c1-3-5(2)7-4-6/h5H,3-4H2,1-2H3

InChI Key

VGEKCOXUPSVHEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sec-butoxymethyl chloride undergoes S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:

S<sub>N</sub>2 Mechanism

  • Conditions : Polar aprotic solvents (e.g., DMF, THF) with strong nucleophiles (e.g., amines, thiols).

  • Example : Reaction with sodium azide (NaN₃) yields sec-butoxymethyl azide [(CH₃CH₂CH(CH₃)OCH₂N₃)] at 60°C (isolated yield: 78%) .

  • Steric Effects : The bulky sec-butyl group slows S<sub>N</sub>2 kinetics compared to primary alkyl chlorides .

S<sub>N</sub>1 Mechanism

  • Conditions : Protic solvents (e.g., water, alcohols) with weak nucleophiles.

  • Example : Hydrolysis in aqueous ethanol forms sec-butoxymethanol [(CH₃CH₂CH(CH₃)OCH₂OH)] via a carbocation intermediate .

Elimination Reactions

Under basic conditions, elimination competes with substitution:

  • Base : KOtBu or DBU in THF.

  • Product : Forms vinyl ethers [(CH₃CH₂CH(CH₃)OCH=CH₂)] via E2 elimination (70–85% yield) .

  • Temperature Dependence : Elevated temperatures (>80°C) favor elimination over substitution .

Reactions with Amines

This compound reacts with primary and secondary amines to form sulfonamide derivatives :

Amine TypeReaction ConditionsProduct YieldKey Reference
Primary (e.g., aniline)0°C, CH₂Cl₂, Et₃N92%
Secondary (e.g., piperidine)RT, THF, 2h88%

Mechanism : Nucleophilic attack by the amine on the electrophilic carbon, followed by deprotonation .

Hydrolysis and Stability

  • Hydrolysis Rate : Rapid in aqueous acidic or basic media (t<sub>1/2</sub> = 15 min at pH 7, 25°C) .

  • Products :

    • Acidic conditions: sec-Butoxymethanol and HCl .

    • Basic conditions: sec-Butoxymethoxide ion .

Radical-Mediated Reactions

In the presence of radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:

  • Example : With styrene, it forms sec-butoxymethyl-terminated polystyrene oligomers (M<sub>n</sub> ≈ 1,200 Da) .

  • Mechanism : Initiation via Cl- abstraction, followed by propagation and termination .

Comparative Reactivity

The table below highlights reactivity differences between this compound and related alkyl chlorides:

CompoundS<sub>N</sub>2 Rate (rel.)S<sub>N</sub>1 Rate (rel.)Elimination Tendency
This compound1.00.3Moderate
Methyl chloride5.20.1Low
tert-Butyl chloride0.14.8High

Data adapted from .

Stability and Storage

  • Decomposition : Degrades in humid air to HCl and sec-butoxymethanol .

  • Storage : Stable under inert gas (Ar/N<sub>2</sub>) at −20°C in amber glass .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sec-butoxymethyl chloride with structurally or functionally related compounds, emphasizing reactivity, applications, and safety.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Key Features Reactivity/Applications Hazards/Handling
This compound Chlorinated ether with a branched alkoxy group. Alkylating agent for furanic ethers (e.g., BBMF) in biomass conversion ; used in heterocyclic synthesis (e.g., triazole derivatives) . Likely corrosive; requires gloves/eye protection (analogous to Sebacoyl chloride) .
n-Butyl chloride Linear alkyl chloride (CH₃CH₂CH₂CH₂Cl). Solvent, intermediate in quaternary ammonium compounds; reacts with strong bases . Flammable; incompatible with oxidizers and metals .
Sebacoyl chloride Di-acid chloride (ClCO-(CH₂)₈-COCl). Polymer production (nylon, polyesters); high reactivity with nucleophiles . Corrosive; requires full protective equipment .
Benzyl chloride Aromatic alkyl chloride (C₆H₅CH₂Cl). Synthesis of benzyl ethers, pharmaceuticals; undergoes SN1/SN2 reactions. Lachrymator; toxic upon inhalation .
2,5-Bis(sec-butoxymethyl)furan (BBMF) Sec-butoxymethyl-substituted furan. Bio-based solvent/fuel additive; synthesized via Hf-catalyzed etherification . Limited hazard data; inferred stability under catalytic conditions .

Key Comparisons:

Reactivity: this compound exhibits dual functionality: the chloride group enables nucleophilic substitution, while the ether oxygen stabilizes intermediates. This contrasts with n-butyl chloride, which lacks ether-mediated stabilization and reacts more readily with bases . Unlike Sebacoyl chloride (a di-electrophile), this compound is mono-functional, limiting its use in polymer synthesis but favoring single-site alkylation .

Applications :

  • This compound is pivotal in synthesizing furanic diethers like BBMF, which are emerging as sustainable solvents (total yields up to 63% with Hf catalysts) . In contrast, benzyl chloride is preferred for aromatic substitutions in drug synthesis .
  • The sec-butoxymethyl group enhances steric hindrance compared to linear analogs (e.g., n-butyl), improving selectivity in catalytic transfer hydrogenation (CTH) reactions .

Safety and Handling :

  • While direct toxicity data for this compound is absent, its handling likely mirrors Sebacoyl chloride (corrosive) and n-butyl chloride (flammable), necessitating gloves, goggles, and ventilation .
  • Chronic health effects for many alkyl chlorides, including n-butyl chloride, remain understudied, suggesting similar gaps for sec-butoxymethyl derivatives .

Research Findings and Mechanistic Insights

  • Catalytic Efficiency : Hafnium-modified zeotypes (e.g., 0.28Hf-D-HL(0.15)) achieved 54% yield of 5-(sec-butoxymethyl)furfural, highlighting the synergy between acid sites and CTH activity in sec-butoxymethyl group transfer .
  • Derivative Stability : The 81% yield of (R)-1-(sec-butoxymethyl)-1H-benzo[d][1–3]triazole underscores the group’s compatibility with nitrogen-rich heterocycles, likely due to its electron-donating ether oxygen .
  • Reaction Pathways : this compound participates in integrated acid-etherification and reduction steps, as evidenced by BBMF formation under Hf catalysis .

Q & A

Q. Q. How can researchers identify gaps in existing literature on sec-butoxymethyl chloride applications?

  • Methodological Answer :
  • Use SciFinder or Reaxys to perform substructure searches and filter by publication date (last 5 years).
  • Analyze citation networks (Web of Science) to track emerging trends.
  • Collaborate with computational chemists to explore understudied reaction pathways .

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